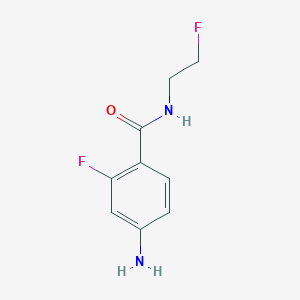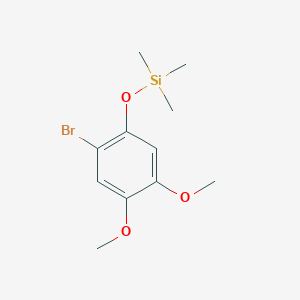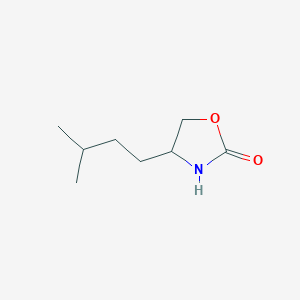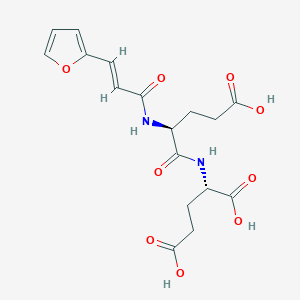
Bronze Red
Overview
Description
Bronze Red is a unique compound known for its distinctive reddish hue, primarily composed of copper and tin. This compound is a type of bronze alloy, which has been historically significant and continues to find various applications in modern times. The reddish color is attributed to the specific proportions of copper and tin, along with other trace elements that may be present.
Mechanism of Action
Target of Action
Bronze Red, an amide class organic compound , is primarily used in the field of material science and art for its coloration properties
Result of Action
The primary result of this compound’s action is the coloration of the material it is applied to. For instance, it is used in the creation of certain types of porcelain, where it contributes to the red coloration . The exact shade of red can vary depending on the specific formulation of this compound and the firing conditions of the porcelain .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the firing temperature and duration can affect the final color produced in ceramics . In addition, this compound, like other copper-based compounds, can undergo oxidation when exposed to air, resulting in a change in color . This is often seen as a patina that forms on the surface of bronze objects, which can range in color from green to red to black .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bronze Red can be synthesized through various methods, including traditional alloying techniques and modern industrial processes. The primary method involves melting copper and tin together in specific proportions, typically around 88% copper and 12% tin . The molten mixture is then cooled and solidified to form the alloy.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale furnaces where copper and tin are melted together. The process involves precise control of temperature and composition to ensure the desired properties of the alloy. Additives such as zinc, lead, or phosphorus may be included to enhance specific characteristics like hardness or corrosion resistance .
Chemical Reactions Analysis
Types of Reactions: Bronze Red undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions are common, especially when exposed to atmospheric conditions, leading to the formation of a patina on the surface. This patina, primarily composed of copper oxides, provides a protective layer against further corrosion .
Common Reagents and Conditions:
Oxidation: Exposure to air and moisture.
Reduction: Hydrogen glow discharge plasma can be used to reduce oxidized bronze surfaces.
Substitution: Reactions with other metals or alloys to form different bronze compositions.
Major Products Formed:
Oxidation: Copper oxides (CuO, Cu2O).
Reduction: Metallic copper (Cu), tin (Sn), and other alloying elements.
Scientific Research Applications
Bronze Red has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Investigated for its antimicrobial properties, particularly in medical devices and implants.
Medicine: Potential use in drug delivery systems and as an antimicrobial agent.
Comparison with Similar Compounds
Bronze Red can be compared with other similar compounds such as:
Silicon Bronze: Contains silicon as an alloying element, providing enhanced strength and corrosion resistance.
Aluminum Bronze: Contains aluminum, offering superior resistance to oxidation and corrosion, especially in marine environments.
Uniqueness: this compound stands out due to its specific composition and the resulting reddish hue, which is not commonly found in other bronze alloys. Its unique combination of properties makes it suitable for both artistic and industrial applications.
Properties
IUPAC Name |
3-hydroxy-N-phenyl-4-phenyldiazenylnaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2/c27-22-20(23(28)24-17-10-3-1-4-11-17)15-16-9-7-8-14-19(16)21(22)26-25-18-12-5-2-6-13-18/h1-15,27H,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUHTVDGHDRPDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652379 | |
| Record name | 3-Oxo-N-phenyl-4-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3789-75-1 | |
| Record name | 3-Oxo-N-phenyl-4-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical composition of Bronze Red pigment?
A1: While the exact chemical composition of this compound is not explicitly provided in the papers, several clues suggest it likely involves metallic copper. One study mentions the use of a "this compound agent" [], implying a pre-existing pigment. Another study analyzes ancient bronze compositions, noting variations in copper and tin content for different applications []. These findings suggest this compound likely falls within the spectrum of copper-based pigments, potentially a copper oxide or a copper alloy.
Q2: Are there any spectroscopic data available for this compound?
A2: Unfortunately, the provided research papers do not delve into detailed spectroscopic analysis of this compound. To obtain such information, further research focusing on characterizing this specific pigment would be necessary.
Q3: How does the production method influence the properties of this compound pigment?
A3: Research indicates that different production methods significantly impact the final pigment characteristics. One study highlights a "pollution-free low temperature" method for creating a this compound pastel pigment []. This process utilizes quartz, feldspar, boric acid, alumina, lithium carbonate, calcium carbonate, magnesium oxide, and zirconium silicate, melted at specific temperatures and then mixed with a "this compound agent." The resulting pigment exhibits a vibrant pink hue, high gloss, and excellent bonding properties with glaze []. Another study explores a supercritical antisolvent process for producing submicronic this compound particles, emphasizing the influence of solvent choice (ethanol or acetone), temperature, pressure, and flow rate on particle size and morphology [].
Q4: What are the primary applications of this compound pigment?
A4: The research papers primarily focus on this compound as a pigment for artistic and decorative purposes. One study mentions its use in pastels, highlighting its ability to achieve a traditional decorative effect similar to the this compound pastels of Jingdezhen []. Another study discusses its use in seal inks, demonstrating its prevalence in various Chinese provinces []. A patent describes incorporating this compound into a halogen-free encapsulating material, suggesting potential applications in flame retardant materials [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1450658.png)
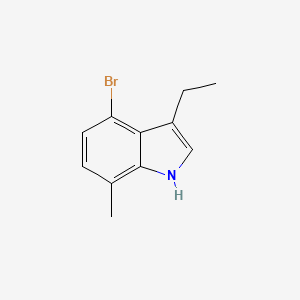

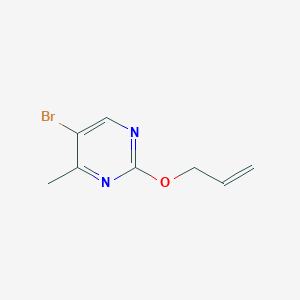
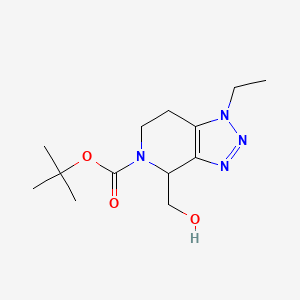
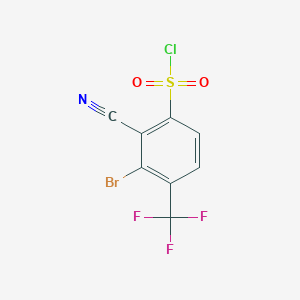
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid methyl ester](/img/structure/B1450669.png)
